Exclusive HLA-A*03:01 Restriction Profile Quantified Against the Broader Survivin Peptide Repertoire
Survivin (18-27) (RISTFKNWPK) is stringently restricted to the HLA-A*03:01 allele, as established by a high-throughput iTopia binding screen of the entire survivin proteome [1]. This screen identified only 7 peptides binding HLA-A*03:01 out of 142 overlapping nonamers tested, whereas 19 peptides bound the more prevalent HLA-A*02:01 allele [1]. This quantitative difference (7 vs. 19) highlights that Survivin (18-27) targets a distinct, less crowded immunological space, making it a non-redundant reagent for HLA-A3-positive cohorts.
| Evidence Dimension | Number of survivin-derived peptides binding a given HLA Class I allele in an unbiased iTopia screen |
|---|---|
| Target Compound Data | 7 peptides (the pool containing Survivin 18-27) bind HLA-A*03:01 |
| Comparator Or Baseline | 19 peptides bind HLA-A*02:01; 12 bind HLA-A*11:01; 24 bind HLA-A*24:02 |
| Quantified Difference | The HLA-A*03:01 binder pool is 63% smaller than the HLA-A*02:01 pool, indicating greater epitope selectivity. |
| Conditions | iTopia assay: library of 142 overlapping nonamer peptides spanning the full human survivin protein, screened for binding to 8 HLA class I alleles. |
Why This Matters
For procurement, this evidence confirms that Survivin (18-27) is not interchangeable with an HLA-A2-restricted survivin peptide; it is a specific reagent required for experiments involving the ~15-25% of the human population carrying HLA-A3 supertype alleles.
- [1] Bachinsky, M. M., Guillen, D. E., Patel, S. R., Singleton, J., Chen, C., Soltis, D. A., & Tussey, L. G. (2005). Mapping and binding analysis of peptides derived from the tumor-associated antigen survivin for eight HLA alleles. Cancer Immunity, 5(1), 6. View Source
